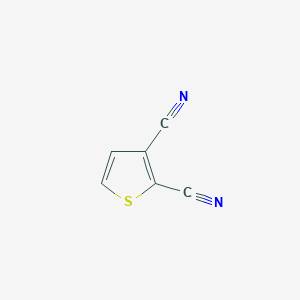

thiophene-2,3-dicarbonitrile

Description

The exact mass of the compound 2,3-Thiophenedicarbonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 149704. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

thiophene-2,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2N2S/c7-3-5-1-2-9-6(5)4-8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDLABKBUOMBKLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40172215 | |

| Record name | 2,3-Thiophenedicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18853-42-4 | |

| Record name | 2,3-Thiophenedicarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018853424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Thiophenedicarbonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Thiophenedicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-THIOPHENEDICARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FVZ9A1GD1N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Thiophene-2,3-dicarbonitrile: A Technical Guide to Its Core Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction: Thiophene-2,3-dicarbonitrile (CAS No: 18853-42-4) is a highly functionalized heterocyclic compound.[1] As a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom, it possesses unique electronic properties that are further modulated by the presence of two nitrile groups.[1][2][3] These electron-withdrawing nitrile groups make it a valuable building block in various fields, from materials science to medicinal chemistry.[1] This document provides an in-depth overview of its fundamental properties, experimental protocols, and potential applications.

Core Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. These data are essential for its identification, handling, and use in synthetic applications.

Physicochemical Data

A compilation of the key physical and chemical identifiers for this compound.

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| Synonyms | 2,3-Dicyanothiophene, NSC 149704 | [4] |

| CAS Number | 18853-42-4 | [4][5] |

| Molecular Formula | C₆H₂N₂S | [6] |

| Molecular Weight | 134.16 g/mol | [7] |

| Melting Point | 115-122 °C | [4] |

| Boiling Point | 336.3 ± 27.0 °C (Predicted) | [4] |

| Density | 1.34 g/cm³ (Predicted) | [4] |

| InChI | InChI=1S/C6H2N2S/c7-3-5-1-2-9-6(5)4-8/h1-2H | [6] |

| InChIKey | FDLABKBUOMBKLS-UHFFFAOYSA-N | [6] |

| SMILES | C1(C#N)SC=CC=1C#N | [6] |

Spectroscopic Data

Spectroscopic data is critical for the structural elucidation and purity assessment of this compound.

| Spectrum Type | Key Features | Reference |

| ¹H NMR | Spectra available for reference. | [6] |

| ¹³C NMR | Spectra available for reference. | [6] |

| Infrared (IR) | Characteristic nitrile (C≡N) stretching vibration. Spectra available for reference. | [6] |

| Mass Spectrometry (MS) | Provides molecular weight confirmation. Spectra available for reference. | [6] |

Synthesis and Characterization Protocols

The synthesis of thiophene derivatives can be achieved through various established methods. The Gewald aminothiophene synthesis is a common route for preparing substituted thiophenes.[8]

General Synthesis Protocol (Gewald Aminothiophene Synthesis Adaptation)

The Gewald reaction involves the condensation of a ketone or aldehyde with an activated nitrile, followed by cyclization with elemental sulfur. This provides a versatile route to 2-aminothiophenes, which can be precursors or analogues to dicarbonitrile compounds.

Methodology:

-

Condensation: A base-catalyzed Knoevenagel condensation is performed between a ketone (with an α-methylene group) and a β-ketonitrile.

-

Thiolation & Cyclization: Elemental sulfur is added to the resulting acrylonitrile intermediate. The sulfur attacks the methylene position, leading to cyclization.

-

Work-up and Purification: The reaction mixture is cooled, and the solid product is typically collected by filtration. Purification is achieved through recrystallization from an appropriate solvent (e.g., ethanol or DMF/dichloromethane mixture) to yield the final thiophene product.[9]

Characterization Protocol

To confirm the identity and purity of the synthesized this compound, a standard workflow of analytical techniques is employed.

Methodology:

-

Melting Point Determination: The melting point of the purified product is measured and compared against the literature value (115-122 °C).[4]

-

Infrared (IR) Spectroscopy: The sample is analyzed to identify the characteristic strong absorption band of the nitrile (C≡N) group, typically found around 2213-2220 cm⁻¹.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The chemical shifts, integration, and coupling patterns are analyzed to confirm the molecular structure.[9]

-

Mass Spectrometry (MS): The molecular weight of the compound is confirmed by identifying the molecular ion peak (M⁺).

Caption: Experimental workflow for synthesis and characterization.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by its nitrile groups and the aromatic thiophene ring.

Reactivity

-

Nucleophilic Addition to Nitriles: The nitrile groups are susceptible to addition and cyclization reactions, making the molecule a valuable precursor for creating complex, fused heterocyclic systems.[1]

-

Electrophilic Aromatic Substitution: Like thiophene itself, the ring can undergo electrophilic substitution. The C2 and C5 positions are generally the most reactive sites on the thiophene ring.[8] However, the electron-withdrawing nature of the dinitrile groups deactivates the ring compared to unsubstituted thiophene.

Applications

The unique electronic structure of this compound makes it a key intermediate in several high-technology and pharmaceutical applications.

-

Organic Electronics: Due to its electron-accepting capabilities, it is extensively used in the development of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).[1]

-

Medicinal Chemistry: It serves as a scaffold for synthesizing more complex molecules with potential therapeutic value. Thiophene-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[10][11][12]

-

Heterocyclic Chemistry: It is a versatile precursor for a wide array of fused nitrogen-containing heterocycles and other sophisticated molecular architectures.[1]

Caption: Relationship between core properties and applications.

Biological Activity Context: Targeting Signaling Pathways

While this compound itself is primarily a synthetic intermediate, its derivatives have been explored for potent biological activities. For instance, derivatives of the closely related 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile have been synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[13] EGFR is a critical receptor tyrosine kinase involved in cell proliferation, and its overactivity is linked to various cancers.[13]

Inhibiting the EGFR signaling pathway is a validated strategy in cancer therapy. Small molecule inhibitors typically bind to the kinase domain of the receptor, preventing its activation and blocking downstream signals that lead to cell growth and survival.

Caption: Simplified EGFR signaling pathway and inhibition point.

Safety and Handling

This compound is classified with several hazards and requires careful handling in a laboratory setting.

Hazard Classification

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5]

-

Skin Irritation (Category 2): Causes skin irritation.[5]

-

Eye Irritation (Category 2): Causes serious eye irritation.[5]

-

Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[5]

Recommended Handling Precautions

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5]

-

Ventilation: Handle in a well-ventilated place. Avoid breathing dust, fumes, or vapors.[5]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[5]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[5]

Disclaimer: This document is intended for informational purposes for a technical audience. Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.[5][14]

References

- 1. nbinno.com [nbinno.com]

- 2. longdom.org [longdom.org]

- 3. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 4. thiophene-2,3- dicarbonitrile CAS#: 18853-42-4 [amp.chemicalbook.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. thiophene-2,3- dicarbonitrile(18853-42-4) 1H NMR [m.chemicalbook.com]

- 7. Thiophene-2,5-dicarbonitrile | C6H2N2S | CID 140436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 9. 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. thiophene-2,3- dicarbonitrile - Safety Data Sheet [chemicalbook.com]

An In-Depth Technical Guide to Thiophene-2,3-dicarbonitrile (CAS: 18853-42-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene-2,3-dicarbonitrile, a versatile heterocyclic compound, is a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and spectroscopic data. Furthermore, it delves into its emerging role in drug discovery, particularly as a scaffold for kinase inhibitors in cancer therapy. Detailed experimental protocols and visual representations of synthetic and signaling pathways are included to facilitate further research and development.

Introduction

Thiophene and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities.[1] The thiophene ring is considered a bioisostere of the benzene ring and is a key pharmacophore in numerous approved drugs.[2] this compound (CAS: 18853-42-4), with its two nitrile groups on the thiophene core, offers unique electronic properties and serves as a versatile precursor for the synthesis of more complex heterocyclic systems.[3] Its applications span from organic electronics to the development of novel therapeutic agents.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 18853-42-4 | [5] |

| Molecular Formula | C₆H₂N₂S | [5] |

| Molecular Weight | 134.16 g/mol | [5] |

| Melting Point | 115-122 °C | [5] |

| Boiling Point (Predicted) | 336.3 ± 27.0 °C | [5] |

| Density (Predicted) | 1.34 g/cm³ | [5] |

| Appearance | Not explicitly stated, likely a solid at room temperature | |

| Storage Temperature | 2-8 °C | [5] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. Below is a summary of the expected and reported spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference(s) |

| ¹H | 7.10 - 7.40 (Predicted) | Doublet | ~5.0 | H-4 or H-5 | [1][5][6] |

| ¹H | 7.60 - 7.90 (Predicted) | Doublet | ~5.0 | H-4 or H-5 | [1][5][6] |

| ¹³C | ~114 (Predicted) | Singlet | - | C-2 or C-3 (attached to CN) | [7][8] |

| ¹³C | ~115 (Predicted) | Singlet | - | C-2 or C-3 (attached to CN) | [7][8] |

| ¹³C | ~116 (Predicted) | Singlet | - | CN | [7][8] |

| ¹³C | ~117 (Predicted) | Singlet | - | CN | [7][8] |

| ¹³C | ~130 (Predicted) | Singlet | - | C-4 or C-5 | [7][8] |

| ¹³C | ~135 (Predicted) | Singlet | - | C-4 or C-5 | [7][8] |

Infrared (IR) Spectroscopy

| Frequency (cm⁻¹) | Intensity | Vibrational Mode | Reference(s) |

| ~3100 | Medium | Aromatic C-H stretch | [9][10] |

| 2220 - 2240 | Strong | C≡N stretch (Nitrile) | [9][10] |

| 1400 - 1600 | Medium-Strong | Aromatic C=C ring stretch | [9][10] |

| ~700 - 900 | Strong | C-H out-of-plane bend | [9][10] |

| ~600 - 700 | Medium | C-S stretch | [9][10] |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Proposed Fragment | Reference(s) |

| 134 | High | [M]⁺ (Molecular Ion) | [11][12] |

| 107 | Moderate | [M - HCN]⁺ | [11][12] |

| 89 | Moderate | [C₄H₂S]⁺ | [11][12] |

Synthesis of this compound

While a specific, detailed protocol for the direct synthesis of this compound is not widely published, a plausible and common approach involves the cyanation of a corresponding dihalothiophene. The Gewald reaction is a well-established method for synthesizing 2-aminothiophenes, which can serve as versatile precursors.[13][14]

Proposed Synthetic Pathway

A potential synthetic route to this compound is outlined below. This pathway is based on established organometallic cross-coupling reactions.

Caption: Proposed synthesis of this compound.

Experimental Protocol (General Procedure for Cyanation)

Materials:

-

2,3-Dibromothiophene

-

Copper(I) cyanide (CuCN) or Zinc Cyanide (Zn(CN)₂)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Anhydrous polar aprotic solvent (e.g., DMF, NMP)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

To a flame-dried flask under an inert atmosphere, add 2,3-dibromothiophene and the chosen anhydrous solvent.

-

Add the palladium catalyst to the mixture.

-

Add the cyanide source (CuCN or Zn(CN)₂) to the reaction mixture.

-

Heat the reaction mixture to a temperature typically ranging from 80 to 150 °C. The optimal temperature should be determined empirically.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding an aqueous solution (e.g., aqueous ammonia for CuCN reactions).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Applications in Drug Development

The thiophene scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[13][15] this compound, with its reactive nitrile groups, serves as a key intermediate for the synthesis of various fused heterocyclic systems with potential therapeutic applications.

Kinase Inhibition in Cancer Therapy

Recent research has highlighted the potential of thiophene-based compounds as inhibitors of various protein kinases that are dysregulated in cancer.[16][17] The planar nature of the thiophene ring allows for effective interaction with the ATP-binding pocket of kinases. Derivatives of this compound can be designed to target specific kinases involved in cancer cell signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[4][16]

Caption: Inhibition of the EGFR signaling pathway by a thiophene derivative.

Experimental Workflow for Anticancer Activity Screening

A general workflow for evaluating the anticancer potential of novel this compound derivatives is depicted below.

Caption: Workflow for evaluating the anticancer activity of thiophene derivatives.

Safety Information

Based on available safety data sheets, this compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling this compound.

Conclusion

This compound is a valuable and versatile heterocyclic compound with significant potential in both materials science and drug discovery. Its straightforward, albeit not widely documented, synthesis and the reactivity of its nitrile groups make it an attractive starting material for the creation of diverse chemical libraries. The growing body of research on thiophene derivatives as kinase inhibitors underscores the importance of further exploring the therapeutic potential of compounds derived from this compound. This technical guide provides a foundational resource for researchers aiming to harness the properties of this compound for innovative applications.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thiophene-2,3- dicarbonitrile(18853-42-4) 1H NMR [m.chemicalbook.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. Thiophene(110-02-1) 13C NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 11. uni-saarland.de [uni-saarland.de]

- 12. 3-Thiophenecarbonitrile [webbook.nist.gov]

- 13. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 14. arkat-usa.org [arkat-usa.org]

- 15. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 16. Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to Thiophene-2,3-dicarbonitrile: Molecular Structure, Bonding, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, bonding characteristics, and analytical methodologies for thiophene-2,3-dicarbonitrile. This key heterocyclic compound serves as a versatile precursor in the synthesis of a variety of complex molecules with potential applications in medicinal chemistry and materials science.

Molecular Structure and Bonding

This compound (C₆H₂N₂S) is an aromatic heterocyclic compound featuring a five-membered thiophene ring substituted with two nitrile groups at the 2 and 3 positions. The planarity of the thiophene ring is a result of the sp² hybridization of the carbon and sulfur atoms. The aromaticity arises from the delocalization of six π-electrons (four from the carbon atoms and two from the sulfur atom) across the ring, following Hückel's rule.

The presence of the two electron-withdrawing nitrile groups significantly influences the electronic properties and reactivity of the thiophene ring. These groups pull electron density from the ring, making it more electron-deficient and susceptible to nucleophilic attack.

Due to the absence of a publicly available experimental crystal structure for this compound, the following molecular geometry parameters are based on Density Functional Theory (DFT) calculations of related thiophene derivatives. These values provide a reliable estimation of the molecule's geometry.

Table 1: Calculated Molecular Geometry of this compound (DFT)

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | C-S | ~1.71 |

| C=C (thiophene ring) | ~1.37 | |

| C-C (thiophene ring) | ~1.42 | |

| C-C≡N | ~1.44 | |

| C≡N | ~1.16 | |

| **Bond Angles (°) ** | C-S-C | ~92.2 |

| S-C=C | ~111.5 | |

| C-C=C (thiophene ring) | ~112.4 | |

| C-C-C≡N | ~178.0 |

Note: These values are estimations based on computational studies of similar thiophene structures and may vary slightly from experimental values.

Spectroscopic Data of Thiophene-2,3-dicarbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for thiophene-2,3-dicarbonitrile. Due to the limited public availability of complete spectral data for this compound, this document utilizes data from a closely related analogue, 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile , to provide illustrative examples of the expected spectroscopic characteristics. This guide also outlines the standard experimental protocols for acquiring such data.

Overview of Spectroscopic Analysis

Spectroscopic techniques are fundamental in the structural elucidation and characterization of organic molecules. For a compound like this compound, Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into the hydrogen and carbon framework, Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns.

Spectroscopic Data Summary

The following tables summarize the spectroscopic data obtained for the analogue 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile. These values can serve as a reference for interpreting the spectra of this compound, keeping in mind the structural differences.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.69 | s | 6H | CH₃ |

Table 2: ¹³C NMR Data for 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile [1]

| Chemical Shift (δ) ppm | Assignment |

| 14.8 | 2 CH₃ |

| 108.5 | 2 CAr |

| 113.3 | 2 CN |

| 134.1 | CAr |

| 143.1 | 2 CAr |

| 150.8 | CAr |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data for 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile [1]

| Wavenumber (cm⁻¹) | Assignment |

| 2964 | C-H stretch (methyl) |

| 2213 | C≡N stretch (nitrile) |

Mass Spectrometry (MS)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as deuterochloroform (CDCl₃), with tetramethylsilane (TMS) used as an internal standard (0 ppm). For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance the signal of carbon atoms.

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is typically prepared as a potassium bromide (KBr) pellet. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. The spectrum is then recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra can be acquired using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI-MS, the sample is introduced into the mass spectrometer, where it is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow of spectroscopic analysis for the characterization of a chemical compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Caption: Logical relationship between spectroscopic data and structural elucidation.

References

An In-depth Technical Guide to the Synthesis of Thiophene-2,3-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to thiophene-2,3-dicarbonitrile, a key heterocyclic building block in medicinal chemistry and materials science. This document details synthetic pathways, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound is a valuable scaffold due to the versatile reactivity of its vicinal nitrile groups, which can be transformed into a variety of functional groups and fused ring systems. This makes it a crucial intermediate in the synthesis of pharmaceuticals, functional dyes, and organic semiconductors. This guide focuses on practical and accessible synthetic methods, starting from readily available precursors.

Synthetic Strategies and Methodologies

The synthesis of this compound can be approached through several strategic pathways. The most prominent methods involve the construction of the thiophene ring from acyclic precursors already containing the dinitrile functionality or the introduction of the nitrile groups onto a pre-existing thiophene core.

Synthesis from Diaminomaleonitrile (DAMN)

A promising and versatile approach utilizes diaminomaleonitrile (DAMN) as a key starting material. DAMN, a tetramer of hydrogen cyanide, provides the core C4 dinitrile backbone which can be cyclized with a sulfur-donating reagent.

Reaction Pathway:

The general strategy involves the reaction of diaminomaleonitrile with a sulfur source, often in the presence of a base and an oxidizing agent, to facilitate ring closure and subsequent aromatization to the thiophene ring.

Figure 1: General reaction pathway for the synthesis of this compound from DAMN.

Experimental Protocol (Hypothetical, based on related syntheses):

-

Materials: Diaminomaleonitrile (DAMN), elemental sulfur, a suitable base (e.g., sodium methoxide), and a solvent (e.g., methanol or dimethylformamide).

-

Procedure:

-

To a solution of diaminomaleonitrile in the chosen solvent, the base is added portion-wise at room temperature under an inert atmosphere.

-

Elemental sulfur is then added to the reaction mixture.

-

The mixture is heated to a specified temperature (e.g., 60-80 °C) and stirred for several hours until the reaction is complete (monitored by TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography.

-

Quantitative Data Summary (Illustrative):

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Diaminomaleonitrile | S₈, NaOMe | MeOH | 65 | 6 | 60-75 |

| Diaminomaleonitrile | Na₂S, I₂ | DMF | 80 | 4 | 55-70 |

Note: The yields are illustrative and can vary based on the specific reaction conditions and scale.

Synthesis from Tetracyanoethylene (TCNE)

Another viable route starts from tetracyanoethylene (TCNE), a readily available and highly reactive starting material. The reaction with a sulfur nucleophile, such as hydrogen sulfide or its salts, can lead to the formation of the thiophene ring.

Reaction Pathway:

This pathway involves the nucleophilic addition of a sulfur species to one of the double bonds of TCNE, followed by an intramolecular cyclization and elimination of cyanide to form the aromatic thiophene ring.

Figure 2: Reaction pathway for the synthesis of this compound from TCNE.

Experimental Protocol (Generalized):

-

Materials: Tetracyanoethylene (TCNE), a source of sulfide (e.g., sodium hydrosulfide or by bubbling hydrogen sulfide gas), and a suitable solvent (e.g., pyridine or DMF).

-

Procedure:

-

Tetracyanoethylene is dissolved in the solvent in a reaction vessel equipped with a gas inlet if using H₂S.

-

The sulfide source is added slowly to the solution at a controlled temperature (e.g., 0-10 °C).

-

The reaction mixture is then allowed to warm to room temperature and stirred for a designated period.

-

The reaction is monitored for the disappearance of the starting material.

-

Work-up typically involves quenching the reaction with an acidic solution, followed by extraction with an organic solvent.

-

The organic layer is washed, dried, and concentrated to yield the crude product, which is then purified.

-

Quantitative Data Summary (Illustrative):

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Tetracyanoethylene | H₂S, Pyridine | Pyridine | 0 to 25 | 12 | 40-55 |

| Tetracyanoethylene | NaSH | DMF | 25 | 8 | 45-60 |

Cyclization of Substituted Acrylonitriles

The Gewald reaction, a well-established method for the synthesis of 2-aminothiophenes, can be conceptually adapted for the synthesis of other substituted thiophenes.[1][2] While not a direct route to this compound, a modification starting with a β-keto-dinitrile or a related precursor could potentially yield the desired product.

Reaction Workflow:

This approach would involve the condensation of a suitable dinitrile-containing active methylene compound with a sulfur source.

Figure 3: Conceptual workflow for the synthesis of this compound via a Gewald-type reaction.

Experimental Considerations:

The key challenge in this approach is the selection of a suitable dinitrile precursor that can undergo efficient cyclization. The reaction conditions, particularly the choice of base and solvent, would be critical to favor the desired thiophene formation over potential side reactions.

Conclusion

The synthesis of this compound can be achieved through several strategic routes, with methods starting from diaminomaleonitrile and tetracyanoethylene appearing to be the most direct. The choice of a specific method will depend on the availability of starting materials, desired scale, and laboratory capabilities. The provided experimental outlines and data serve as a foundation for the development of robust and efficient protocols for the synthesis of this important heterocyclic building block. Further optimization of reaction conditions is encouraged to maximize yields and purity for specific research and development needs.

References

Unveiling the Journey of Thiophene-2,3-dicarbonitrile: From Discovery to a Versatile Building Block

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Thiophene-2,3-dicarbonitrile, a key heterocyclic compound, has carved a significant niche in the landscape of organic synthesis and materials science. Its unique electronic properties and versatile reactivity have made it a valuable precursor for a wide array of complex molecules, particularly in the realms of pharmaceuticals and organic electronics. This technical guide delves into the discovery, historical evolution, and key synthetic methodologies of this compound, providing a comprehensive resource for professionals in the field.

Discovery and Early Synthesis: The Gewald Reaction Connection

While a definitive "discovery" of this compound as a singular event is not clearly documented in readily available literature, its synthesis is intrinsically linked to the development of the renowned Gewald reaction. In 1966, Karl Gewald, along with E. Schinke and H. Böttcher, published a seminal paper in Chemische Berichte detailing a novel, one-pot synthesis of 2-aminothiophenes.[1] This reaction, which bears his name, involves the condensation of a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base.

The Gewald reaction provides a direct route to 2-aminothiophene-3-carbonitriles, which are the immediate precursors to this compound. The transformation of the 2-amino group to a nitrile function, likely through a Sandmeyer-type reaction, would yield the target molecule. Although the 1966 paper does not explicitly describe the synthesis of this compound, it laid the foundational groundwork for its accessible preparation.

Physicochemical Properties

This compound is a stable crystalline solid. Key physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 18853-42-4 | [2] |

| Molecular Formula | C₆H₂N₂S | [3] |

| Molecular Weight | 134.16 g/mol | [3] |

| Melting Point | 115-122 °C | [2] |

| Boiling Point (Predicted) | 336.3 ± 27.0 °C | [2] |

Spectroscopic Data

-

¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the thiophene ring.[3]

-

¹³C NMR: The carbon-13 NMR spectrum would provide signals for the four carbons of the thiophene ring and the two nitrile carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a strong absorption band characteristic of the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. Other bands corresponding to the C-H and C-S stretching and bending vibrations of the thiophene ring would also be present.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Experimental Protocols: A Generalized Synthetic Approach

While the original publication detailing the first synthesis of this compound is not readily accessible, a general and widely adopted method involves a two-step process starting from a suitable carbonyl compound, malononitrile, and elemental sulfur via the Gewald reaction, followed by the conversion of the resulting 2-aminothiophene-3-carbonitrile to the dinitrile.

Step 1: Synthesis of 2-Aminothiophene-3-carbonitrile (Gewald Reaction)

This protocol is a generalized procedure based on the principles of the Gewald reaction.

Materials:

-

A suitable ketone or aldehyde (e.g., cyclohexanone, acetone)

-

Malononitrile

-

Elemental sulfur

-

A basic catalyst (e.g., morpholine, triethylamine)

-

An appropriate solvent (e.g., ethanol, dimethylformamide)

Procedure:

-

To a stirred solution of the carbonyl compound and malononitrile in the chosen solvent, add the basic catalyst.

-

To this mixture, add elemental sulfur portion-wise.

-

The reaction mixture is typically stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Upon completion, the reaction mixture is poured into ice-water, and the precipitated product is collected by filtration.

-

The crude product is then purified by recrystallization from a suitable solvent.

// Nodes carbonyl [label="Carbonyl Compound\n(Ketone/Aldehyde)", fillcolor="#F1F3F4"]; malononitrile [label="Malononitrile", fillcolor="#F1F3F4"]; base [label="Base", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; sulfur [label="Sulfur (S₈)", fillcolor="#F1F3F4"]; intermediate [label="Knoevenagel\nCondensation Product", fillcolor="#F1F3F4"]; product [label="2-Aminothiophene-\n3-carbonitrile", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges carbonyl -> intermediate; malononitrile -> intermediate; base -> intermediate [label="Catalyst"]; intermediate -> product; sulfur -> product; } .enddot Caption: Generalized workflow of the Gewald reaction.

Step 2: Conversion of 2-Aminothiophene-3-carbonitrile to this compound

A plausible method for this conversion is a Sandmeyer-type reaction.

Materials:

-

2-Aminothiophene-3-carbonitrile

-

Sodium nitrite

-

A mineral acid (e.g., hydrochloric acid, sulfuric acid)

-

Copper(I) cyanide

Procedure:

-

The 2-aminothiophene-3-carbonitrile is diazotized by treating it with a solution of sodium nitrite in a mineral acid at low temperatures (typically 0-5 °C).

-

The resulting diazonium salt solution is then added to a solution of copper(I) cyanide.

-

The reaction mixture is typically warmed to room temperature or heated to drive the reaction to completion.

-

The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

The crude this compound is purified by column chromatography or recrystallization.

// Nodes amino_thiophene [label="2-Aminothiophene-\n3-carbonitrile", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents1 [label="NaNO₂ / H⁺", fillcolor="#F1F3F4"]; diazonium [label="Thiophene\nDiazonium Salt", fillcolor="#F1F3F4"]; reagents2 [label="CuCN", fillcolor="#F1F3F4"]; product [label="Thiophene-2,3-\ndicarbonitrile", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges amino_thiophene -> diazonium [label="Diazotization"]; reagents1 -> diazonium; diazonium -> product [label="Cyanation"]; reagents2 -> product; } .enddot Caption: Plausible Sandmeyer reaction for dinitrile synthesis.

Historical Development and Key Reactions

Following its synthesis, this compound has emerged as a versatile intermediate in organic chemistry. The two nitrile groups are highly susceptible to a variety of chemical transformations, making it a valuable building block for the synthesis of more complex heterocyclic systems.

Key reactions involving this compound include:

-

Hydrolysis: The nitrile groups can be hydrolyzed to carboxylic acids or amides under acidic or basic conditions.

-

Reduction: The nitriles can be reduced to primary amines.

-

Cyclization Reactions: The adjacent nitrile groups can participate in cyclization reactions with various reagents to form fused heterocyclic systems, such as thieno[2,3-d]pyrimidines and other related structures of medicinal interest.

-

Addition Reactions: The nitrile groups can undergo addition reactions with organometallic reagents.

These reactions have enabled the synthesis of a diverse range of compounds with potential applications in medicinal chemistry, including the development of kinase inhibitors and other therapeutic agents. Furthermore, its electron-withdrawing nitrile groups make it a component in the design of novel organic electronic materials.

Conclusion

This compound, a compound with roots in the fundamental discoveries of thiophene chemistry, has evolved into a cornerstone for synthetic chemists. Its accessibility through well-established methods like the Gewald reaction, coupled with the rich reactivity of its dinitrile functionality, ensures its continued importance in the development of new pharmaceuticals and advanced materials. This guide provides a foundational understanding of its discovery, properties, and synthesis, serving as a valuable resource for researchers and professionals driving innovation in the chemical sciences.

References

An In-depth Technical Guide on the Solubility of Thiophene-2,3-dicarbonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Thiophene-2,3-dicarbonitrile

This compound is a heterocyclic organic compound featuring a thiophene ring substituted with two nitrile groups on adjacent carbons. Its chemical structure, with the electron-withdrawing nitrile groups and the aromatic thiophene core, imparts unique electronic properties, making it a significant precursor in the synthesis of various functional materials and pharmacologically active molecules. Understanding its solubility is a critical first step in reaction design, purification, and formulation development.

Chemical Structure:

Predicted Solubility Profile

Based on the principles of "like dissolves like," the solubility of this compound can be qualitatively predicted. The presence of the polar nitrile groups suggests that it will be more soluble in polar solvents.

-

Polar Aprotic Solvents: this compound is expected to exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile. These solvents can effectively solvate the polar nitrile groups.

-

Polar Protic Solvents: Solubility in polar protic solvents like ethanol and methanol is likely to be moderate. While these solvents are polar, the potential for hydrogen bonding with the nitrile groups is weaker compared to their interactions with other protic solutes.

-

Nonpolar Solvents: In nonpolar solvents such as hexane and toluene, the solubility is predicted to be low due to the significant polarity of the dinitrile functional groups.

Quantitative Solubility Data

As of the date of this document, a comprehensive, publicly available dataset on the quantitative solubility of this compound in a range of organic solvents has not been identified. Researchers are encouraged to determine these values experimentally for their specific applications. The following table is provided as a template for recording such data.

Table 1: Experimental Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| e.g., Acetone | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Dichloromethane | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Toluene | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Ethanol | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Dimethyl Sulfoxide | e.g., 25 | e.g., Shake-Flask |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a liquid.[1][2]

4.1. Materials and Equipment

-

This compound (solid, pure)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials or flasks with airtight seals

-

Shaking incubator or orbital shaker with temperature control

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-MS, or UV-Vis spectrophotometer)

4.2. Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[1]

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a shaking incubator set to a constant temperature. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[1] The time required for equilibration should be determined by preliminary experiments where the concentration in the liquid phase is measured at different time points until it remains constant.

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean, tared vial. This step is critical to remove any undissolved microcrystals.

-

Quantification:

-

Accurately weigh the collected saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven to obtain the mass of the dissolved this compound.

-

Alternatively, dilute an accurately measured volume of the filtered saturated solution with a suitable solvent and determine the concentration using a pre-calibrated analytical method (e.g., HPLC-UV).

-

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).

-

Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.[2]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Conclusion

References

A Deep Dive into Thiophene-2,3-dicarbonitrile: A Theoretical and Computational Perspective

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to study thiophene-2,3-dicarbonitrile. This molecule is a significant scaffold in medicinal chemistry and materials science due to its unique electronic properties.[1][2] Thiophene and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[3][4][5] The insights from computational studies are invaluable for understanding the structure-activity relationships and designing novel therapeutic agents and functional materials.

Molecular Structure and Computational Workflow

Computational chemistry provides a powerful lens to investigate molecular properties at the atomic level.[6] The typical workflow for studying a small molecule like this compound involves geometry optimization, vibrational frequency analysis, and the calculation of various electronic and spectroscopic properties.

Theoretical and Computational Methodologies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for studying the electronic structure of molecules.[7][8] The B3LYP functional, a hybrid functional, is widely used in conjunction with basis sets like 6-311++G(d,p) to achieve a good balance between accuracy and computational cost for organic molecules.[7]

Geometry Optimization

The initial step in any computational study is to find the equilibrium geometry of the molecule, which corresponds to the minimum energy on the potential energy surface. This is typically achieved using DFT methods.

Vibrational Analysis

Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies). These calculations also provide theoretical FT-IR and Raman spectra, which can be compared with experimental data for validation.[9][10]

Electronic Properties

Key electronic properties that are often investigated include:

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic transitions and reactivity of a molecule. The energy gap between HOMO and LUMO is an indicator of chemical stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electrophilic and nucleophilic sites.

Spectroscopic Simulations

Computational methods can simulate various types of spectra:

-

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra, providing information about the wavelengths of maximum absorption (λmax) and the nature of electronic transitions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the chemical shifts (δ) of ¹H and ¹³C atoms.

Non-Linear Optical (NLO) Properties

The NLO properties of materials are of great interest for applications in optoelectronics. Computational methods can predict the first-order hyperpolarizability (β), a measure of the second-order NLO response.[11]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the bonding and electronic structure of a molecule, including charge transfer interactions and hybridization.

Predicted Properties of this compound

Vibrational Spectra

The vibrational modes of this compound can be assigned based on characteristic group frequencies.

Table 1: Predicted Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) |

| C-H Stretching | 3100 - 3150 | 3100 - 3150 |

| C≡N Stretching | 2220 - 2240 | 2220 - 2240 |

| C=C Stretching | 1500 - 1600 | 1500 - 1600 |

| C-C Stretching | 1350 - 1450 | 1350 - 1450 |

| C-H In-plane Bending | 1000 - 1300 | 1000 - 1300 |

| C-S Stretching | 600 - 850 | 600 - 850 |

Note: These are expected ranges based on literature for substituted thiophenes.[9][12]

Electronic and Spectroscopic Data

The electronic properties of this compound are expected to be influenced by the electron-withdrawing nitrile groups.

Table 2: Predicted Electronic and Spectroscopic Properties

| Property | Predicted Value |

| HOMO Energy | -6.5 to -7.5 eV |

| LUMO Energy | -2.5 to -3.5 eV |

| HOMO-LUMO Energy Gap | 3.5 to 4.5 eV |

| UV-Vis λmax | 250 - 300 nm |

| ¹H NMR Chemical Shift (thiophene protons) | 7.0 - 8.0 ppm |

| ¹³C NMR Chemical Shift (thiophene carbons) | 120 - 140 ppm |

| ¹³C NMR Chemical Shift (nitrile carbons) | 110 - 120 ppm |

Note: These are estimated values based on computational studies of similar thiophene derivatives.

Role in Drug Discovery and Development

The thiophene nucleus is a privileged scaffold in medicinal chemistry.[3] Computational studies play a vital role in understanding how thiophene derivatives interact with biological targets, thereby guiding the design of more potent and selective drugs.

Thiophene derivatives have been investigated as inhibitors of various enzymes, including histone deacetylases (HDACs) and epidermal growth factor receptor (EGFR) tyrosine kinases.[13][14] Molecular docking studies, informed by computational analysis of the ligand's electronic properties, are crucial for predicting the binding affinity and mode of interaction with the target protein.

Conclusion

Theoretical and computational studies provide indispensable tools for elucidating the multifaceted properties of this compound. From predicting its spectroscopic signatures to understanding its electronic structure and potential as a pharmacophore, these in silico methods accelerate research and development in both materials science and drug discovery. The continued synergy between computational predictions and experimental validation will undoubtedly unlock the full potential of this versatile heterocyclic compound.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. impactfactor.org [impactfactor.org]

- 5. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. schrodinger.com [schrodinger.com]

- 7. Anti-inflammatory and antioxidant activity, toxicity prediction, computational investigation, and molecular docking studies of 2-thiophenecarbonitrile - Journal of King Saud University - Science [jksus.org]

- 8. Density functional theory study of thiophene desulfurization and conversion of desulfurization products on the Ni(111) surface and Ni55 cluster: implication for the mechanism of reactive adsorption desulfurization over Ni/ZnO catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 9. iosrjournals.org [iosrjournals.org]

- 10. jetir.org [jetir.org]

- 11. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of novel tetrahydrobenzo[b]thiophene-3-carbonitriles as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Properties and Band Gap of Thiophene-2,3-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-2,3-dicarbonitrile is a heterocyclic organic compound that has garnered significant interest in materials science and medicinal chemistry. Its thiophene core, a sulfur-containing five-membered aromatic ring, provides unique electronic characteristics, while the two nitrile (-C≡N) groups at the 2 and 3 positions act as strong electron-withdrawing groups. This substitution pattern significantly influences the molecule's electronic structure, making it a valuable building block for organic semiconductors, dyes, and pharmacologically active agents. This guide provides a comprehensive overview of the electronic properties and band gap of this compound, detailing the experimental and computational methodologies used for their determination.

Electronic Properties and Band Gap

The electronic properties of organic molecules, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, are crucial in determining their behavior in electronic devices and biological systems. The energy difference between the HOMO and LUMO levels is defined as the band gap (Eg), which dictates the material's conductivity and optical properties.

Quantitative Data Summary

Precise experimental values for the electronic properties of this compound are not extensively reported in publicly available literature. However, computational studies on thiophene derivatives provide valuable insights. The following table summarizes theoretical electronic properties for dicyanothiophene isomers, which can serve as a reference for understanding this compound. These values are typically calculated using Density Functional Theory (DFT).

| Property | Thiophene-2,5-dicarbonitrile (Computational) | Thieno[3,2-b]thiophene-2,5-dicarbonitrile derivative (Experimental) | Notes |

| HOMO Energy | -7.5 to -8.5 eV (Estimated Range) | - | The presence of electron-withdrawing nitrile groups generally lowers the HOMO energy level. |

| LUMO Energy | -3.0 to -4.0 eV (Estimated Range) | - | The nitrile groups also significantly stabilize the LUMO energy level. |

| Electrochemical Band Gap (EgCV) | - | ~2.1 eV | Determined from the onsets of oxidation and reduction potentials in cyclic voltammetry. |

| Optical Band Gap (Egopt) | - | ~2.5 eV | Determined from the onset of absorption in the UV-Vis spectrum. |

| Ionization Potential (IP) | Corresponds to -HOMO energy | - | Energy required to remove an electron. |

| Electron Affinity (EA) | Corresponds to -LUMO energy | - | Energy released when an electron is added. |

Note: The values for thiophene-2,5-dicarbonitrile are estimations based on computational studies of similar structures. The experimental values are for a related but different molecule and are provided for context.

Experimental Protocols for Characterization

The electronic properties of this compound can be experimentally determined using electrochemical and spectroscopic techniques.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox properties of a molecule and to estimate its HOMO and LUMO energy levels.

Methodology:

-

Sample Preparation: A solution of this compound (typically 1-5 mM) is prepared in a suitable organic solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6). The solution must be deoxygenated by purging with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes prior to the experiment.

-

Electrochemical Cell: A three-electrode setup is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).

-

Measurement: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential at a specific scan rate (e.g., 50-100 mV/s).

-

Data Analysis: The resulting voltammogram (a plot of current vs. potential) will show oxidation and reduction peaks corresponding to the removal of an electron from the HOMO and the addition of an electron to the LUMO, respectively. The onset potentials of the first oxidation (Eoxonset) and first reduction (Eredonset) are determined from the voltammogram.

-

HOMO and LUMO Calculation: The HOMO and LUMO energy levels can be estimated using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple which has a known absolute energy level of -4.8 eV relative to the vacuum level[1]:

-

EHOMO (eV) = -[Eoxonset - E1/2(Fc/Fc+) + 4.8]

-

ELUMO (eV) = -[Eredonset - E1/2(Fc/Fc+) + 4.8] The electrochemical band gap is then calculated as EgCV = |ELUMO - EHOMO|.

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the optical band gap of a material by measuring its absorption of light as a function of wavelength.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., chloroform, dichloromethane, or acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.5 to 1.5 for the main absorption peak.

-

Measurement: The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm). A cuvette containing the pure solvent is used as a reference.

-

Data Analysis: The absorption spectrum is plotted as absorbance versus wavelength. The absorption edge (λonset), which corresponds to the lowest energy electronic transition from the HOMO to the LUMO, is determined from the low-energy side of the absorption band.

-

Optical Band Gap Calculation: The optical band gap (Egopt) is calculated from the absorption edge using the Planck-Einstein relation:

-

Egopt (eV) = 1240 / λonset (nm)

-

Computational Methodology

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for predicting and understanding the electronic properties of molecules like this compound.

Protocol for DFT Calculations:

-

Molecular Geometry Optimization: The first step is to obtain the lowest energy structure of the molecule. This is typically done using a DFT functional (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d) or larger).[2][3]

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Electronic Property Calculation: Using the optimized geometry, a single-point energy calculation is performed to determine the energies of the molecular orbitals, including the HOMO and LUMO. From these, the theoretical band gap can be calculated.

-

Excited State Calculations: To simulate the UV-Vis absorption spectrum, Time-Dependent DFT (TD-DFT) calculations are performed. This provides information about the excitation energies and oscillator strengths of the electronic transitions, allowing for a direct comparison with the experimental spectrum.

Visualizations

Experimental Workflow for Electronic Characterization

Caption: Experimental workflow for determining electronic properties.

Relationship Between Experimental and Computational Data

References

Crystal Structure Analysis of Thiophene Dicarbonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Experimental Protocols

The determination of the crystal structure of 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile was achieved through a series of well-defined experimental procedures.

Synthesis and Crystallization

The synthesis of the title compound followed established literature procedures.[1] Single crystals suitable for X-ray diffraction were obtained by dissolving the compound in a 1:1 (v/v) mixture of dimethyl formamide (DMF) and dichloromethane (CH2Cl2) and allowing the solution to evaporate slowly at room temperature, which yielded light brown crystals.[1]

X-ray Diffraction Data Collection and Structure Refinement

A single crystal of the compound was mounted on a Bruker SMART APEX CCD area-detector diffractometer for data collection.[1] The data were collected at a temperature of 273 K using Mo Kα radiation (λ = 0.71073 Å).[1] A multi-scan absorption correction was applied to the collected data using SADABS.[1]

The crystal structure was solved using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97.[1] All hydrogen atoms were positioned geometrically and refined using a riding model.[1] The molecular graphics were generated using SHELXTL.[1]

Data Presentation

The crystallographic data for 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile is summarized in the tables below for clear comparison and analysis.

Crystal Data and Structure Refinement Details

| Parameter | Value[1] |

| Empirical Formula | C₁₀H₆N₂S₂ |

| Formula Weight | 218.31 |

| Temperature | 273 K |

| Wavelength | 0.71073 Å |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a | 7.2573 (11) Å |

| b | 10.1538 (15) Å |

| c | 13.665 (2) Å |

| α | 94.467 (3)° |

| β | 99.120 (4)° |

| γ | 95.850 (4)° |

| Volume | 984.5 (3) ų |

| Z | 4 |

| Density (calculated) | 1.473 Mg/m³ |

| Absorption Coefficient | 0.50 mm⁻¹ |

| F(000) | 448 |

| Crystal Size | 0.37 × 0.15 × 0.11 mm |

| Theta range for data collection | 1.5 to 28.4° |

| Index ranges | -9<=h<=9, -13<=k<=13, -18<=l<=18 |

| Reflections collected | 13821 |

| Independent reflections | 4912 [R(int) = 0.053] |

| Completeness to theta = 25.242° | 99.8 % |

| Data / restraints / parameters | 4912 / 0 / 257 |

| Goodness-of-fit on F² | 0.99 |

| Final R indices [I>2sigma(I)] | R1 = 0.055, wR2 = 0.132 |

| R indices (all data) | R1 = 0.084, wR2 = 0.147 |

| Largest diff. peak and hole | 0.37 and -0.24 e.Å⁻³ |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the crystal structure analysis of 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile.

The asymmetric unit of the title compound contains two crystallographically independent molecules that are conformationally similar.[1] The fused thiophene ring cores in both molecules are nearly planar.[1] The crystal packing is primarily stabilized by van der Waals interactions.[1]

References

Methodological & Application

Synthesis Protocols for Thiophene-2,3-dicarbonitrile Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of thiophene-2,3-dicarbonitrile derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties.[1][2][3] The protocols detailed herein focus on the versatile Gewald reaction, a cornerstone for the synthesis of polysubstituted 2-aminothiophenes, which are key precursors to a wide array of fused heterocyclic systems, including thieno[2,3-d]pyrimidines.[1]

Overview of Synthetic Strategies

The primary route to 2-aminothiophene-3-carbonitrile derivatives is the Gewald multicomponent reaction.[1][4] This one-pot synthesis involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as malononitrile) in the presence of elemental sulfur and a basic catalyst.[4][5] Variations of this reaction, including microwave-assisted and solvent-free mechanochemical methods, have been developed to improve yields and reaction times.[4][5]

An alternative approach involves a two-step process where an α,β-unsaturated nitrile is first synthesized via a Knoevenagel-Cope condensation, followed by a base-promoted reaction with sulfur.

These synthetic strategies offer a high degree of flexibility, allowing for the introduction of various substituents onto the thiophene ring, thus enabling the creation of diverse chemical libraries for drug discovery and materials science applications.[6]

Data Presentation: Quantitative Analysis of Synthesis Protocols

The following tables summarize quantitative data for the synthesis of various this compound derivatives using the Gewald reaction and other cyclization methods.

Table 1: Gewald Synthesis of 2-Aminothiophene-3-carbonitrile Derivatives under Various Conditions

| Starting Ketone/Aldehyde | Activated Nitrile | Base | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Cyclohexanone | Malononitrile | Morpholine | Ethanol | 2-3 h | Reflux | 80-90% | [1] |

| Acetone | Malononitrile | Triethylamine | DMF | 5 h | 60°C | 41% | [7] |

| 4-Methoxyacetophenone | Malononitrile | Ammonium Acetate | Dichloromethane | 7 h | 60°C | - | [8] |

| Ethyl Acetoacetate | Malononitrile | Diethylamine | Ethanol | - | Ambient | - | [9] |

| Ethyl Acetoacetate | Malononitrile | None (Ball Milling) | Solvent-free | 30 min | 750 rpm | 97% | [5] |

| Various | Malononitrile/Ethyl Cyanoacetate | Piperidinium Borate | Ethanol/Water (9:1) | 15 min - 6 h | 100°C | 75-96% | [10] |

| Various | Activated Nitriles | KF-alumina | Ethanol | 3.5 - 7 h | 78°C | Good | [11] |

| Various | Activated Nitriles | KF-alumina (Microwave) | - | 3.5 - 8 min | - | Good | [11] |

Table 2: Synthesis of Fused Thiophene Systems from this compound Precursors

| Thiophene Precursor | Reactant(s) | Catalyst/Conditions | Product | Yield (%) | Reference |

| 3,4-Dibromothiophene-2,5-dicarbonitrile | Methyl thioglycolate | DBU | Dimethyl 3,5-diaminodithieno[3,2-b:2′,3′-d]thiophene-2,6-dicarboxylate | 87% | [12] |

| 3,4-Dibromothiophene-2,5-dicarbonitrile | Mercaptoacetone | DBU | 1,1′-(3,5-Diaminodithieno[3,2-b:2′,3′-d]thiophene-2,6-diyl)bis(ethan-1-one) | 67% | [12] |

| 2-Amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles | α-Halogen compounds | Sodium alkoxide | Thieno[2,3-b]pyridine derivatives | Excellent | [13] |

| 3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile | Ketones | NaOEt or ZnCl2 | Thieno[2,3-b]thiophene fused pyrimidines | Good | [14] |

Experimental Protocols

Protocol 1: Conventional Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile[1]

Materials:

-

Cyclohexanone

-

Malononitrile

-

Elemental Sulfur

-

Morpholine

-

Ethanol

-

Standard laboratory glassware

-

Heating mantle with magnetic stirrer

-

Ice bath

-

Vacuum filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone (10 mmol), malononitrile (10 mmol), and elemental sulfur (12 mmol).

-

Add ethanol (30 mL) to the flask to dissolve the reactants.

-

Add morpholine (2 mL) dropwise to the reaction mixture while stirring.

-

Heat the mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature.

-

Place the flask in an ice bath to facilitate the precipitation of the product.

-

Collect the precipitated solid by vacuum filtration and wash with cold ethanol.

-

The crude product can be purified by recrystallization from ethanol to yield pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

Protocol 2: Solvent-Free Mechanochemical Gewald Synthesis[5]

Materials:

-

Ethyl acetoacetate (0.02 mol)

-

Malononitrile (0.02 mol)

-

Elemental sulfur (0.02 mol)

-

Planetary ball mill with tempered vials and balls

Procedure:

-

Place ethyl acetoacetate, malononitrile, and elemental sulfur in a tempered vial.

-

Add tempered balls to the vial (the weight ratio of balls to reagents should be approximately 5:1).

-

Close the vials and place them in the planetary ball mill.

-

Mill the mixture for 30 minutes at a rotation speed of 750 rpm.

-

After milling, the crude product is obtained and can be purified by recrystallization from a suitable solvent like ethyl acetate.

Protocol 3: Synthesis of 3,4-Dibromothiophene-2,5-dicarbonitrile[12]

Materials:

-

3,4-Dibromothiophene-2,5-dicarbaldehyde (0.007 mol)

-

Hydroxylamine hydrochloride (0.043 mol)

-

Triethylamine (0.043 mol)

-

Dimethylformamide (DMF) (30 mL)

-

Acetyl chloride (0.057 mol)

-

Standard laboratory glassware with heating and stirring capabilities

Procedure:

-

In a suitable flask, dissolve 3,4-dibromothiophene-2,5-dicarbaldehyde, hydroxylamine hydrochloride, and triethylamine in DMF.

-

Heat the mixture at 120°C for 30 minutes.

-

Cool the reaction mixture, then add acetyl chloride.

-

Heat the mixture to reflux (150°C) for 1 hour.

-

After cooling to room temperature, dilute the mixture with water (40 mL).

-

Collect the precipitate by filtration, wash with water and methanol, and dry to obtain the product.

Visualizations

Caption: Generalized workflow for the Gewald multicomponent synthesis of 2-aminothiophene derivatives.

Caption: General pathway for the synthesis of fused thiophene systems from dicarbonitrile precursors.

Applications in Drug Discovery

Thiophene derivatives are recognized as privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][6] The 2-aminothiophene scaffold, readily accessible through the Gewald reaction, serves as a versatile building block for constructing more complex heterocyclic systems with potential therapeutic applications.[1] For instance, thieno[2,3-d]pyrimidines, synthesized from 2-aminothiophene-3-carbonitriles, are of considerable interest due to their diverse pharmacological profiles.[1] The structural diversity achievable through various synthetic modifications allows for the fine-tuning of physicochemical properties to optimize drug-like characteristics.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gewald reaction - Wikipedia [en.wikipedia.org]

- 5. sciforum.net [sciforum.net]

- 6. impactfactor.org [impactfactor.org]

- 7. mdpi.com [mdpi.com]

- 8. sciforum.net [sciforum.net]

- 9. researchgate.net [researchgate.net]

- 10. d-nb.info [d-nb.info]

- 11. quod.lib.umich.edu [quod.lib.umich.edu]

- 12. mdpi.com [mdpi.com]

- 13. scielo.br [scielo.br]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for the Gewald Reaction Utilizing Thiophene-2,3-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of highly substituted 2-aminothiophenes.[1][2] This reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst. The resulting polysubstituted 2-aminothiophenes are versatile intermediates in organic synthesis and are core scaffolds in many biologically active compounds.

This document provides detailed application notes and experimental protocols for the use of thiophene-2,3-dicarbonitrile as the active methylene component in the Gewald reaction. The resulting products, thieno[2,3-b]pyridines, are a class of heterocyclic compounds that have garnered significant interest in drug discovery, particularly for their potential as anticancer agents.[3]

Applications in Drug Development